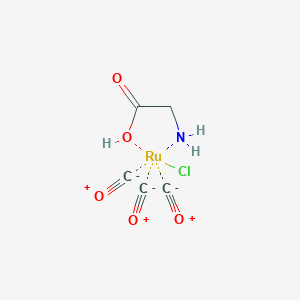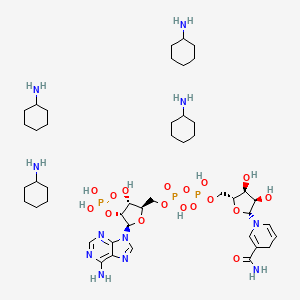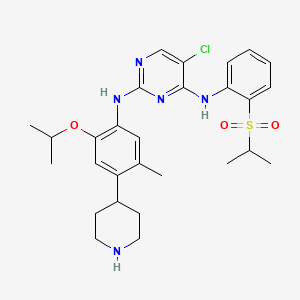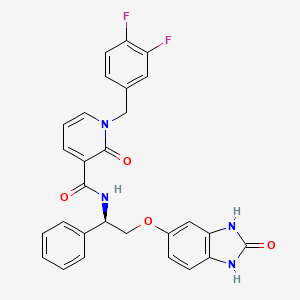
PDK1 inhibitor
Übersicht
Beschreibung
PDK1 inhibitors are small molecules that control the biological activity of PDK1 . PDK1, or Phosphoinositide-dependent kinase-1, is a master kinase of the protein A, G, and C (AGC) family kinases that play important roles in regulating cancer cell proliferation, survival, and metabolism .
Molecular Structure Analysis
PDK1 possesses a protein interaction fragment (PIF) pocket, which is a well-known protein-protein interaction (PPI) that targets allosteric modulators . A novel pyrazolo pyridine molecule was identified as an allosteric modulator that binds to the PPI site . The metadynamics simulations with free energy profiles further revealed the conformational allosteric changes stimulated on the protein structure upon ligand binding .Chemical Reactions Analysis
PDK1 plays a crucial role in various chemical reactions in the body. For instance, it can phosphorylate Pyruvate Dehydrogenase (PDH), inhibiting pyruvate fluxes into the tricarboxylic acid (TCA) cycle and to oxidative phosphorylation (OXPHOS) . Inhibition of PDK1 can lead to enhanced glycolysis in the cytoplasm and suppression of oxidative phosphorylation in the mitochondria .Wissenschaftliche Forschungsanwendungen
Cancer Cell Inhibition and Tumorigenesis : PDK1 inhibitors have been studied for their role in inhibiting cancer cell growth and tumorigenesis. The unique binding mode of certain PDK1 inhibitors, such as compound 7, has been found to selectively impair cancer cell migration, invasion, and anchorage-independent growth, highlighting a potential role in cancer treatment (Nagashima et al., 2010).
Antiproliferative Activity : PDK1 inhibitors have demonstrated antiproliferative activity against specific cancer cell lines, suggesting their utility as anticancer agents. This is supported by the observed reduction in phosphorylation of PDK1 substrates and subsequent impact on cancer cell proliferation (Medina et al., 2011).
Targeting Metabolic Pathways in Cancer Cells : JX06, a selective covalent inhibitor of PDK1, has been shown to influence cancer cell metabolism by shifting from aerobic glycolysis to oxidative stress, leading to apoptosis. This underlines the importance of PDK1 in cancer cell metabolism and the Warburg effect (Sun et al., 2015).
Pharmacological Potential in Cancer Treatment : The discovery of potent and selective PDK1 inhibitors offers insights into the pharmacological potential of targeting PDK1 in cancer therapy. These inhibitors can help further understand the role of PDK1 in cancer biology and assess their therapeutic efficacy (Medina, 2013).
Virtual Screening and Molecular Docking for Novel Inhibitors : Advances in virtual screening and molecular docking have led to the identification of novel PDK1 inhibitors. These approaches enable the exploration of new scaffolds and structures for designing potent inhibitors (Zhang et al., 2012).
Patent Review of PDK1 Modulators : Over 50 patents on PDK1 disruptors and modulators have been published since 1998, demonstrating the continued interest in developing small molecules that can modulate PDK1 activity. Most of these molecules act as ATP mimetics and aim to achieve selectivity through unique binding pockets (Hossen et al., 2015).
Ligand-Based Pharmacophore Modeling and QSAR Analysis : Combining ligand-based pharmacophore modeling with QSAR and ROC analysis has led to the discovery of novel PDK1 inhibitors, offering potential as anticancer agents (Mansi et al., 2019).
Breast Cancer Treatment : In a spontaneous mouse tumor model, PDK1 inhibition has been shown to delay tumor initiation, progression, and metastasis in breast cancer. This suggests that PDK1 could be a potential therapeutic target for breast cancer, particularly when combined with an Erk1/2 inhibitor (Du et al., 2016).
Safety And Hazards
While the specific safety and hazards of PDK1 inhibitors are not detailed in the available resources, it’s important to note that any therapeutic use of these inhibitors should be under the guidance of a healthcare professional. In some studies, PDK1 has been implicated in certain pathological conditions. For instance, PDK1 knockout mice were severely growth retarded and died at around E9.0 .
Eigenschaften
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[(1R)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F2N4O4/c29-21-10-8-17(13-22(21)30)15-34-12-4-7-20(27(34)36)26(35)31-25(18-5-2-1-3-6-18)16-38-19-9-11-23-24(14-19)33-28(37)32-23/h1-14,25H,15-16H2,(H,31,35)(H2,32,33,37)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWCGSPBENFEPE-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678515 | |
| Record name | 1-[(3,4-Difluorophenyl)methyl]-2-oxo-N-{(1R)-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)oxy]-1-phenylethyl}-1,2-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PDK1 inhibitor | |
CAS RN |
1001409-50-2 | |
| Record name | 1-[(3,4-Difluorophenyl)methyl]-2-oxo-N-{(1R)-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)oxy]-1-phenylethyl}-1,2-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)
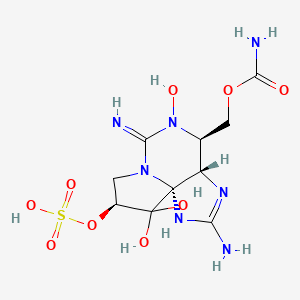





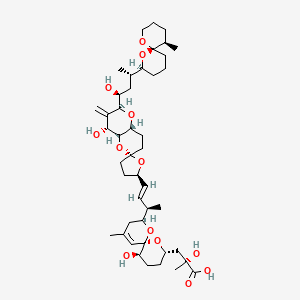
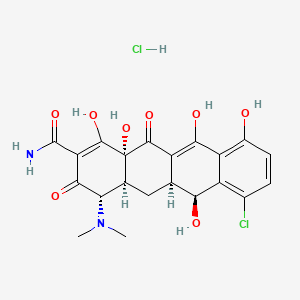

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)
